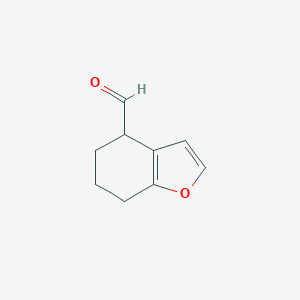
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is a chemical compound with the molecular formula C9H10O2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction of a suitable precursor, such as a substituted phenol, with an aldehyde group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of 4,5,6,7-Tetrahydrobenzofuran-4-carboxylic acid.
Reduction: Formation of 4,5,6,7-Tetrahydrobenzofuran-4-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also interact with biological membranes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrobenzofuran-4-carboxylic acid
- 4,5,6,7-Tetrahydrobenzofuran-4-methanol
- 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives
Uniqueness
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is unique due to its specific structural features, including the presence of both an aldehyde group and a furan ring
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUTELOMFDFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
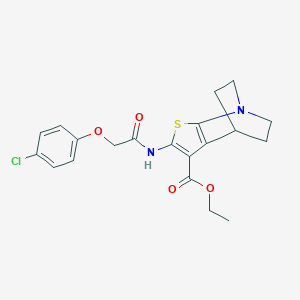

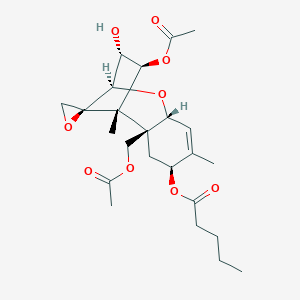
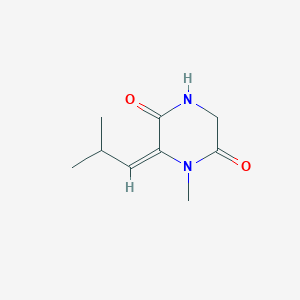
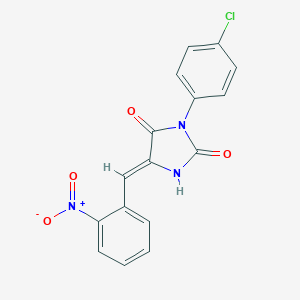
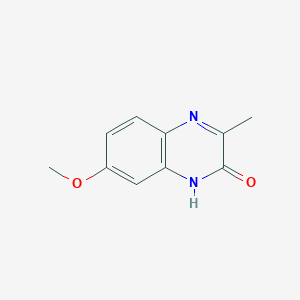
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
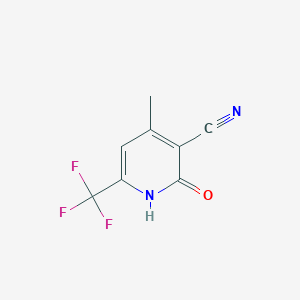
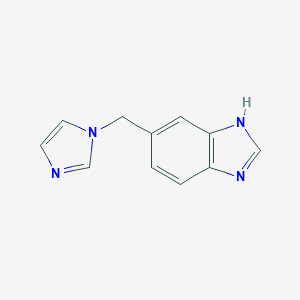
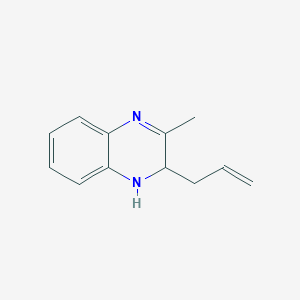
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)

